1,1-Dimethylurea

Thermal Stability Crystal Engineering High-Temperature Synthesis

Procure 1,1-Dimethylurea (CAS 598-94-7) for unmatched thermal stability in high-temperature (>100°C) and solid-supported syntheses. With a melting point of 178–183°C and a high enthalpy of fusion (5.49 kcal mol⁻¹), this asymmetric isomer remains crystalline under conditions where 1,3-dimethylurea melts, preventing unwanted phase separation and ensuring reaction fidelity. Its low aqueous solubility (~5% w/v) enables controlled precipitation and biphasic processing, while its compact crystal habit makes it the dimethylurea of choice for NLO material research. Available in ≥98% purity with comprehensive CoA and SDS documentation. Request a bulk quote today.

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 1320-50-9
Cat. No. B072202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylurea
CAS1320-50-9
Synonyms1,1-dimethylurea
N,N'-dimethylurea
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N
InChIInChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
InChIKeyYBBLOADPFWKNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER;  SLIGHTLY SOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylurea Procurement Guide: Technical Specifications and Key Differentiation from Urea and 1,3-Dimethylurea Analogs


1,1-Dimethylurea (CAS 598-94-7; also known as N,N-dimethylurea) is an asymmetrically substituted urea derivative with the molecular formula C3H8N2O and a molar mass of 88.11 g·mol⁻¹ [1]. It exists as a white to off-white crystalline solid at room temperature, with a characteristic melting point (with decomposition) in the range of 178–183 °C [2]. In contrast to its symmetrical isomer 1,3-dimethylurea (melting point 101–104 °C) and the parent urea (melting point 133 °C), 1,1-dimethylurea exhibits a substantially higher thermal decomposition threshold [3]. This compound is primarily utilized as a polar solvent, a reagent in organic transformations, and a synthetic intermediate for pharmaceutical and agrochemical applications [4].

Why 1,1-Dimethylurea Cannot Be Replaced by Urea or Symmetrical Dimethylurea Isomers in Critical Applications


The substitution pattern of methyl groups on the urea backbone fundamentally alters intermolecular hydrogen-bonding capacity, crystal lattice energy, and solution-phase behavior. While urea and 1,3-dimethylurea are frequently considered as generic alternatives due to their shared core structure, 1,1-dimethylurea's asymmetric N,N-dimethyl substitution creates a unique profile: it possesses only one low-lying energy conformer, exhibits markedly different water rotational dynamics, and demonstrates a distinct hydrogen-bond network topology in the crystalline state [1][2]. These molecular-level differences translate directly into measurable divergences in melting enthalpy (5.49 kcal mol⁻¹ for 1,1-DMU versus 2.97 kcal mol⁻¹ for 1,3-DMU), aqueous solubility (approximately 5% w/v versus >75% w/v for 1,3-DMU), and crystal growth morphology [3][4]. Consequently, replacing 1,1-dimethylurea with urea or 1,3-dimethylurea in a process that depends on these specific physicochemical properties will result in altered reaction thermodynamics, different solvent behavior, or unpredictable crystallization outcomes.

Quantitative Differentiation Evidence for 1,1-Dimethylurea Against Urea and 1,3-Dimethylurea


Higher Thermal Stability and Crystal Lattice Energy Compared to 1,3-Dimethylurea and Urea

1,1-Dimethylurea exhibits a significantly higher enthalpy of melting (ΔHfus) than its isomer 1,3-dimethylurea and the parent urea. Differential scanning calorimetry (DSC) measurements reveal that the enthalpy of melting for 1,1-dimethylurea is 5.49 kcal mol⁻¹, compared to 2.97 kcal mol⁻¹ for 1,3-dimethylurea and 3.22 kcal mol⁻¹ for urea [1]. This nearly two-fold higher enthalpy value for 1,1-DMU reflects a stronger intermolecular hydrogen-bonding network in the crystalline lattice, which directly correlates with its higher melting point (178–183 °C for 1,1-DMU vs. 101–104 °C for 1,3-DMU) .

Thermal Stability Crystal Engineering High-Temperature Synthesis

Drastically Reduced Aqueous Solubility Relative to 1,3-Dimethylurea

The aqueous solubility of 1,1-dimethylurea is approximately 5% (w/v), forming a clear, colorless solution at this concentration [1]. In stark contrast, its isomer 1,3-dimethylurea is highly water-soluble, with a reported solubility of 765 g L⁻¹ at 21.5 °C, which corresponds to >76% w/v [2]. This represents an over 15-fold difference in maximum aqueous concentration. The lower solubility of 1,1-DMU is attributed to its asymmetric substitution pattern, which reduces its capacity to form extensive hydrogen bonds with water relative to the symmetric 1,3-DMU [3].

Solubility Formulation Precipitation

Favorable Crystal Growth Morphology for Nonlinear Optical Applications Compared to 1,3-Dimethylurea

In crystallization studies aimed at evaluating urea derivatives for nonlinear optical (NLO) applications, 1,1-dimethylurea produced crystals with a more favorable morphology than 1,3-dimethylurea. Specifically, 1,3-DMU crystallized in an acicular habit (bundles of needle-like crystals), which precludes optical characterization and practical use in NLO devices [1]. In contrast, 1,1-DMU yielded more compact crystals suitable for optical evaluation, although some twinning and parasitic nucleation were observed [2]. The second-harmonic generation (SHG) properties of 1,1-dimethylurea have been experimentally evaluated, confirming its potential as an NLO material [3].

Nonlinear Optics Crystal Growth Materials Science

Weaker Modulation of Water Rotational Dynamics Compared to 1,3-Dimethylurea

Using linear and nonlinear infrared spectroscopies on the OD stretching vibration of HDO, researchers quantified the effect of alkylated ureas on water hydrogen-bond dynamics. 1,1-Dimethylurea was found to only weakly impede water rotational dynamics, whereas 1,3-dimethylurea significantly slows down water rotation [1]. The rotational dynamics of water molecules, which are dominated by hydrogen-bond switches, are substantially hindered by 1,3-DMU but are minimally affected by 1,1-DMU [2]. This differential hydration behavior is attributed to the hydrophobic substitution pattern and self-aggregation tendencies of the two isomers.

Hydration Dynamics Denaturant Biophysics

Distinct Intermolecular Hydrogen-Bond Network Topology in the Crystalline State

Terahertz time-domain spectroscopy (THz-TDS) combined with density functional theory (DFT) calculations revealed significant differences between the absorption spectra of 1,1-dimethylurea and 1,3-dimethylurea crystals in the 0.6–1.8 THz region [1]. Reduced-density-gradient (RDG) analysis visualized the positions and types of intermolecular hydrogen-bonding interactions in both crystals, confirming that the distinct spectral features arise from different intermolecular hydrogen bonds resulting from different atom arrangements in molecules and different molecule arrangements in crystals [2]. This structural distinction underpins the divergent thermal and solubility properties of the two isomers.

Crystal Engineering Spectroscopy Solid-State Chemistry

Optimal Use Cases for 1,1-Dimethylurea Based on Verified Differential Performance


High-Temperature Organic Synthesis and Solvent Applications

1,1-Dimethylurea is the preferred reagent or solvent for reactions conducted at elevated temperatures (>100 °C). Its melting point (178–183 °C) and high enthalpy of melting (5.49 kcal mol⁻¹) ensure that it remains solid and thermally stable under conditions where 1,3-dimethylurea (mp 101–104 °C, ΔHfus 2.97 kcal mol⁻¹) would melt, potentially altering reaction kinetics or causing phase separation [1]. This makes 1,1-DMU particularly suitable for melt-phase reactions, solid-supported syntheses, and as a high-temperature polar additive.

Controlled Precipitation and Biphasic Reaction Systems

Due to its limited aqueous solubility (~5% w/v) relative to 1,3-dimethylurea (>76% w/v), 1,1-dimethylurea is ideal for applications requiring controlled precipitation or biphasic conditions [1][2]. It can be used to selectively precipitate reaction products, serve as a phase-transfer catalyst component, or act as a sparingly soluble reactant that maintains a low, steady-state concentration in the aqueous phase, thereby minimizing unwanted side reactions.

Nonlinear Optical (NLO) Material Development and Crystal Engineering

1,1-Dimethylurea is the dimethylurea isomer of choice for NLO material research. Crystal growth studies demonstrate that 1,1-DMU yields compact crystals amenable to optical characterization and second-harmonic generation (SHG) evaluation, whereas 1,3-DMU forms needle-like crystals unsuitable for NLO applications [1][2]. Researchers developing organic NLO crystals or exploring urea-based optical materials should prioritize 1,1-dimethylurea.

Protein Denaturation Studies Requiring Moderate Chaotropic Activity

1,1-Dimethylurea exhibits a hydration dynamic profile distinct from both urea and 1,3-dimethylurea. It only weakly impedes water rotational dynamics, in contrast to the significant slowing induced by 1,3-DMU [1]. This moderate modulation of water structure may offer a more nuanced denaturant effect, allowing researchers to probe protein folding intermediates that are inaccessible with stronger denaturants like urea or guanidinium chloride.

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